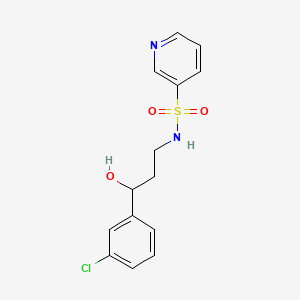

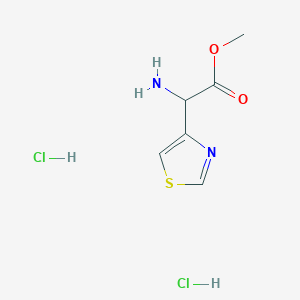

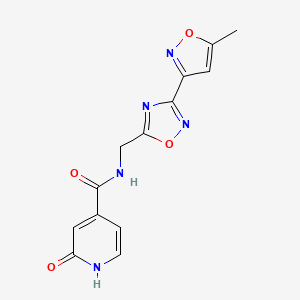

N-(3-(3-chlorophenyl)-3-hydroxypropyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-chlorophenyl)pyridine-3-sulfonamide” is a chemical compound that has been studied for its potential antimalarial properties . It is part of a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-chloro-N-(3-chlorophenyl)pyridine-5-sulfonamide was used to yield N-(3-chlorophenyl)-2-hydrazinylpyridine-5-sulfonamide .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving "N-(3-chlorophenyl)pyridine-3-sulfonamide" .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chlorophenyl)pyridine-3-sulfonamide” such as density, melting point, boiling point, structure, formula, and molecular weight can be found in chemical databases .Scientific Research Applications

Antifungal Activity

Candidiasis poses a significant threat to patients with compromised immune responses. Researchers have synthesized a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides by multistep reactions starting from 4-chloropyridine-3-sulfonamide. These compounds were evaluated for antifungal activity against strains of Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from mycosis patients. Many of these derivatives demonstrated greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

Second Harmonic Generation (SHG) Efficiency

A pyridine-based chalcone derivative with electron donor groups substituted at the meta and ortho positions of the phenylene ring exhibited enhanced SHG efficiency. This suggests potential applications in nonlinear optical materials .

Plant Hormone Analog

Indole derivatives play diverse roles in biological systems. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation in higher plants. While not directly related to our compound, understanding indole derivatives can provide insights into their broader biological applications .

Drug Discovery and Organic Synthesis

Although not naturally occurring, 1,2,3-triazoles find broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science. While our compound is not a 1,2,3-triazole, this field highlights the versatility of triazole-based structures .

Carbonic Anhydrase Inhibition

Our long-term studies on pyridine-3-sulfonamide derivatives have explored their inhibition of carbonic anhydrase isozymes. While this specific compound may not be directly linked, it underscores the broader pharmacological potential of sulfonamides .

Antibacterial and Anticancer Properties

Arylsulfonamides, including pyridine-3-sulfonamides, exhibit antibacterial, antiviral, anti-inflammatory, and anticancer activities. While our compound’s focus is antifungal, it’s essential to recognize the broader impact of sulfonamides in medicinal chemistry .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets, causing changes in the target’s function . This interaction often results in the modulation of the target’s activity, which can lead to various downstream effects.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .

properties

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c15-12-4-1-3-11(9-12)14(18)6-8-17-21(19,20)13-5-2-7-16-10-13/h1-5,7,9-10,14,17-18H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLANMSZGBFVGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2475205.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2475211.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2475213.png)

![Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2475220.png)

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2475223.png)